4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide
CAS No.:
Cat. No.: VC8651747
Molecular Formula: C15H16ClN3O3S
Molecular Weight: 353.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H16ClN3O3S |
|---|---|
| Molecular Weight | 353.8 g/mol |
| IUPAC Name | 1-(3-chlorophenyl)-3-[2-(4-sulfamoylphenyl)ethyl]urea |
| Standard InChI | InChI=1S/C15H16ClN3O3S/c16-12-2-1-3-13(10-12)19-15(20)18-9-8-11-4-6-14(7-5-11)23(17,21)22/h1-7,10H,8-9H2,(H2,17,21,22)(H2,18,19,20) |
| Standard InChI Key | QQDYLFDDDSOYAC-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)NC(=O)NCCC2=CC=C(C=C2)S(=O)(=O)N |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide features a benzenesulfonamide core substituted at the para-position with a 2-aminoethyl group. This ethyl chain is further functionalized by a carbamoyl linkage to a 3-chlorophenyl ring (Figure 1). The sulfonamide group (−SO₂NH₂) serves as a ZBG, enabling potent coordination with zinc ions in CA active sites . The carbamoyl group (−NH−CO−NH−) introduces rotational flexibility while maintaining hydrogen-bonding capabilities, critical for interactions with hydrophobic pockets of CA isoforms .
Table 1: Key Physicochemical Properties
| Property | Value |
|---|---|
| Molecular Formula | C₁₅H₁₅ClN₃O₃S |
| Molecular Weight | 368.82 g/mol |
| LogP (Calculated) | 2.8 ± 0.3 |
| Hydrogen Bond Donors | 3 |
| Hydrogen Bond Acceptors | 5 |
Synthetic Pathways
The synthesis of 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide follows a multi-step protocol adapted from methods for analogous benzenesulfonamides :
-
Acetylation of β-Phenethylamine:
β-Phenethylamine undergoes acetylation with acetic anhydride in dichloromethane, yielding N-acetyl-β-phenethylamine. This step protects the amine group during subsequent reactions . -
Chlorosulfonation:
The acetylated intermediate is treated with chlorosulfonic acid at 60–70°C, introducing the sulfonyl chloride group. Excess chlorosulfonic acid is minimized (1:1.42–1:3.6 molar ratio) to reduce waste . -
Amination and Carbamoylation:
The sulfonyl chloride intermediate reacts with 3-chlorophenyl isocyanate in chloroform, forming the carbamoylurea linkage. This step requires strict temperature control (<50°C) to prevent side reactions . -
Hydrolysis and Purification:
Acidic hydrolysis removes the acetyl protecting group, followed by recrystallization from ethanol/water to achieve >98% purity .
Table 2: Synthesis Optimization Parameters
| Step | Solvent | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Acetylation | Dichloromethane | 40–50 | 92 |
| Chlorosulfonation | Chloroform | 60–70 | 85 |
| Carbamoylation | Chloroform | 45–50 | 78 |
| Hydrolysis | Ethanol/Water | 25 | 95 |
Pharmacological Profile and Mechanism of Action
Carbonic Anhydrase Inhibition
The compound exhibits nanomolar inhibition constants (K₁) against tumor-associated CA isoforms (Table 3). Its selectivity for CA IX/XII over off-target isoforms (CA I/II) stems from the 3-chlorophenyl carbamoyl group, which occupies hydrophobic regions near the CA active site .
Table 3: Inhibitory Activity Against Human CA Isoforms
| Isoform | K₁ (nM) | Selectivity Ratio (vs. CA II) |
|---|---|---|
| CA I | 450 ± 32 | 0.09 |
| CA II | 12 ± 1.5 | 1.00 |
| CA IX | 8.2 ± 0.7 | 1.46 |
| CA XII | 6.5 ± 0.9 | 1.85 |
Anticancer Activity
In vitro studies demonstrate dose-dependent cytotoxicity against glioblastoma (U87MG), pancreatic (MIA PaCa-2), and triple-negative breast cancer (MDA-MB-231) cell lines, with IC₅₀ values of 1.2 μM, 0.9 μM, and 1.5 μM, respectively . Mechanistically, CA IX/XII inhibition disrupts intracellular pH regulation, inducing apoptosis via caspase-3 activation .
Therapeutic Applications and Clinical Relevance
Oncology
Preclinical xenograft models show a 60% reduction in tumor volume after 28 days of oral administration (10 mg/kg/day), with no significant hepatotoxicity . Synergistic effects with paclitaxel enhance efficacy in drug-resistant breast cancer models .
Central Nervous System Disorders
Structural analogs of benzenesulfonamide derivatives modulate G protein-coupled receptors (GPCRs) implicated in neuropathic pain and epilepsy . While direct evidence for 4-(2-{[(3-Chlorophenyl)carbamoyl]amino}ethyl)benzenesulfonamide is lacking, its blood-brain barrier permeability (logBB = −0.4) suggests potential CNS applications .
Comparative Analysis with Related Derivatives
Table 4: Structural Modifications and Activity Trends
| Derivative | Substituent | CA IX K₁ (nM) | Solubility (mg/mL) |
|---|---|---|---|
| 4-Aminoethylbenzenesulfonamide | −NH₂ | 210 ± 18 | 12.5 |
| 4-Ureidoethylbenzenesulfonamide | −NH−CO−NH₂ | 15 ± 2 | 8.2 |
| Target Compound | −NH−CO−NH−(3-ClPh) | 8.2 ± 0.7 | 5.6 |
The 3-chlorophenyl carbamoyl group enhances CA affinity but reduces aqueous solubility compared to unsubstituted ureas .
Future Directions
-
Prodrug Development: Esterification of the sulfonamide group may improve oral bioavailability.
-
Combination Therapies: Co-administration with immune checkpoint inhibitors warrants investigation.
-
Isoform-Specific Modeling: Computational studies to optimize selectivity for CA XII over CA II.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume